molecular formula C10H13NO B1294915 N-(2,5-Dimethylphenyl)acetamide CAS No. 2050-44-4

N-(2,5-Dimethylphenyl)acetamide

Cat. No. B1294915
CAS RN: 2050-44-4
M. Wt: 163.22 g/mol
InChI Key: CXLKSNKWHULUKA-UHFFFAOYSA-N
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Description

“N-(2,5-Dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as Acetanilide, 2’,5’-dimethyl-; 2,5-Dimethylacetanilide; 2’,5’-Acetoxylidide; 2’,5’-Dimethylacetanilide; and 2,5-DMA .


Molecular Structure Analysis

The molecular structure of “N-(2,5-Dimethylphenyl)acetamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Scientific Research Applications

Learning and Memory Enhancement

Studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound closely related to N-(2,5-Dimethylphenyl)acetamide, have shown its potential in enhancing cognitive functions. In rat models, it improved amnesia types induced by electroconvulsive shock or scopolamine and facilitated the learning process in various tasks, suggesting its ability to enhance cognitive functions (Sakurai et al., 1989).

Analgesic Properties

The compound KR-25003, which includes a dimethylphenyl group similar to N-(2,5-Dimethylphenyl)acetamide, has been identified as a potent analgesic capsaicinoid. Its crystal structure, which includes vanilloid, amide, and dimethylphenyl groups, has been determined, showcasing its potential in pain relief applications (Park et al., 1995).

Antibacterial, Antifungal, and Anthelmintic Activity

A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, indicating the potential use of dimethylphenyl-acetamide derivatives in treating various infections (Khan et al., 2019).

Herbicidal Applications

Chloroacetamide herbicides such as alachlor and metazachlor, which contain a dimethylphenyl-acetamide structure, are used to control weeds in various crops. Their effectiveness in inhibiting fatty acid synthesis in green algae suggests their potential use in agricultural applications (Weisshaar & Böger, 1989).

Latent Fingerprint Detection

Certain benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been shown to be effective in latent fingerprint detection. They exhibit good stickiness and finger rhythm without dense dust, making them suitable for detecting hidden fingerprints on various surfaces (Khan et al., 2019).

Structural Studies for Pharmaceutical Applications

Various structural studies on N-(2,6-dimethylphenyl)-acetamides have been conducted to understand their properties better. For instance, NMR spectral studies provide insights into the molecular structure, which is crucial for designing effective pharmaceutical compounds (Gowda & Gowda, 2007).

Safety And Hazards

“N-(2,5-Dimethylphenyl)acetamide” is considered hazardous. It is suspected of causing cancer . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

properties

IUPAC Name

N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLKSNKWHULUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174487
Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethylphenyl)acetamide

CAS RN

2050-44-4
Record name N-(2,5-Dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Acetoxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,5-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,5-dimethylaniline (5.30 g) and 4-dimethylaminopyridine (6.41 g) in dichloromethane (90 ml) was added acetic anhydride (4.13 ml) under ice-cooling, and the mixture was stirred for 4 hours. The reaction mixture was washed with 1N hydrochloric acid and a saturated aqueous sodium bicarbonate solution subsequently, and dried over anhydrous magnesium sulfate. Removal of the solvent in vacuo gave 2′,5′-dimethylacetanilide (6.09 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dimethylaniline 16 (5.0 gm, 0.041 moles) was dissolved in 30 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (5.9 ml, 0.062 moles) was added. Within 15 minutes, solids formed and the mixture became a solid white mass after 1 hour. Methanol was added which dissolved the mass. The mixture was evaporated under reduced pressure, dissolved in hot DCM and purified by flash chromatography on silica gel, eluting with a mixture of methanol and DCM. 2,5-Dimethylacetanilide 17 (6.67 gm, 99% yield) was isolated after removing the solvent. NMR (CDCl3) δ 7.53, 1H, br s; 6.89-7.06, 3H, m; 2.30, 3H, s; 2.19, 3H, s; 2.17, 3H, s.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
S Gowda, BT Gowda - Zeitschrift für Naturforschung A, 2007 - degruyter.com
70 N-( j,k-Dichlorophenyl / j,k-dimethylphenyl)-acetamides and substituted acetamides of the general formula j,kX′ 2 C 6 H 3 NH-CO-CH 3 − i X i ( j,k = 2,3; 2,4; 2,5; 3,4 or 3,5; X, X′ = …
Number of citations: 4 www.degruyter.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 5| May 2008| Page o828 doi:10.1107/S1600536808009264 Open Open …
Number of citations: 3 scripts.iucr.org
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
MZ Ghdhayeb, KJ Sabah, AW Salman… - Journal of Molecular …, 2021 - Elsevier
New symmetric and asymmetric imidazolium salts namely 1-methyl-3-(2,5-dimethylphenyl)-acetamideimidazolium chloride (2), 1-benzyl-3-(2,5-dimethylphenyl)-acetamideimidazolium …
Number of citations: 7 www.sciencedirect.com
M Nazir, SAA Shah, M Shahid - Pak. J. Pharm. Sci, 2020 - academia.edu
In the presented work, 2, 3-dihydro-1, 4-benzodioxin-6-amine (1) was reacted with 4-chlorobenzenesulfonyl chloride (2) in presence of aqueous basic aqueous medium to obtain 4-…
Number of citations: 3 www.academia.edu
Y Sun, H Li, L Liu, X Bai, L Wu, J Shan, X Sun, Q Wang… - Pharmaceuticals, 2022 - mdpi.com
Mast cell (MC) plays a central role in intestinal permeability; however, few MC-targeting drugs are currently available for protection of the intestinal barrier in clinical practice. A …
Number of citations: 2 www.mdpi.com
MA Abbasi, SZ Siddiqui, I Ahmad… - Pakistan Journal of …, 2016 - researchgate.net
A new series of N-substituted derivatives of 2-{(5-phenyl-1, 3, 4-Oxadiazol-2-yl) sulfanyl} acetamides was synthesized. The synthesis was carried out by converting benzoic acid (1) into …
Number of citations: 1 www.researchgate.net
MA Abbasi, MS Ramzan, SZ Siddiqui… - Russian Journal of …, 2020 - Springer
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme …
Number of citations: 0 link.springer.com
MA Abbasi, S Parveen, SZ Siddiqui, M Irshad… - Tropical Journal of …, 2022 - ajol.info
Purpose: To synthesize a series of new 2-[2, 3-dihydro-1, 4-benzodioxin-6-yl (phenylsulfonyl) amino]-N-(un/substituted-phenyl) acetamides, and evaluate their anti-diabetic potentials. …
Number of citations: 4 www.ajol.info
PBR KUMAR, A SULTANA - ijarmps.org
In this investigation our aim is to synthesized a number of new cyanopyridone and benzopyran derivatives. Cyanopyridone was synthesized by reaction of aldehydes, 2-cyano-N-(…
Number of citations: 0 www.ijarmps.org

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